

# An In-depth Technical Guide to AZ-1355 (CAS Number: 75451-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZ-1355  |           |  |  |
| Cat. No.:            | B1662766 | Get Quote |  |  |

Disclaimer: Due to the limited availability of public domain data, this guide summarizes the currently accessible information on **AZ-1355**. The core quantitative data and detailed experimental protocols from the primary scientific literature could not be fully retrieved.

#### Introduction

**AZ-1355**, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine derivative.[1] It has been identified as a promising compound with a dual mechanism of action: lipid-lowering and anti-platelet aggregation.[1] Structurally distinct from other hypolipidemic agents of its time, **AZ-1355** presents a unique profile by also modulating the prostaglandin I2/thromboxane A2 ratio.[1] This multifaceted activity suggests its potential therapeutic application in cardiovascular diseases where hyperlipidemia and thrombosis are concurrent risk factors.

#### **Mechanism of Action**

The primary reported biological activities of **AZ-1355** are its ability to lower serum lipids and inhibit platelet aggregation.[1] A key aspect of its anti-platelet effect is the elevation of the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. An increased PGI2/TXA2 ratio is indicative of a shift towards an anti-thrombotic state. The precise molecular targets and signaling pathways through which **AZ-1355** exerts these effects have not been fully elucidated in the available literature.



## **Signaling Pathway Postulate**

Based on its described effects, a potential signaling pathway for the anti-platelet action of **AZ-1355** can be conceptualized. This involves the modulation of arachidonic acid metabolism within platelets and endothelial cells.



Click to download full resolution via product page

Caption: Postulated mechanism of AZ-1355 on the PGI2/TXA2 balance.

# **Experimental Data**

The available data on **AZ-1355** is primarily derived from preclinical studies in rodent models. These studies highlight its efficacy in various models of hyperlipidemia.

## **Lipid-Lowering Effects**

AZ-1355 has demonstrated significant lipid-lowering activity in multiple animal models.[1]

Table 1: Summary of Preclinical Lipid-Lowering Effects of AZ-1355



| Animal Model    | Condition                         | Effects of AZ-1355                                                                                              | Reference |
|-----------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Mice            | Triton-induced<br>hyperlipidemia  | Lowered serum total cholesterol.                                                                                | [1]       |
| Rats            | Dietary-induced<br>hyperlipidemia | Lowered serum total cholesterol and triglycerides.                                                              | [1]       |
| Golden Hamsters | -                                 | Reduced serum, liver, and cardiac lipids. Improved the beta/alpha-lipoprotein ratio. Increased HDL cholesterol. | [1]       |

Note: Specific dosages, duration of treatment, and percentage reductions were not available in the accessed literature.

## **Anti-platelet Aggregation Effects**

**AZ-1355** has been shown to inhibit platelet aggregation in vivo.[1] Furthermore, it elevates the prostaglandin I2/thromboxane A2 ratio in vitro.[1]

Quantitative data such as IC50 values for platelet aggregation inhibition and the magnitude of the PGI2/TXA2 ratio change are not available in the reviewed literature.

# **Experimental Protocols**

Detailed experimental protocols for the studies conducted on **AZ-1355** are not publicly available. However, based on the descriptions of the studies, standard methodologies for inducing hyperlipidemia and assessing lipid profiles and platelet aggregation were likely employed.

# **General Workflow for Evaluating Lipid-Lowering Efficacy**

The following diagram illustrates a probable experimental workflow for assessing the lipid-lowering effects of a compound like **AZ-1355**.





Click to download full resolution via product page

Caption: A probable experimental workflow for lipid-lowering studies.

# Conceptual Workflow for In Vitro Platelet Aggregation and PGI2/TXA2 Ratio Analysis



The diagram below outlines a likely approach for the in vitro assessment of **AZ-1355**'s effects on platelet aggregation and prostanoid levels.



Click to download full resolution via product page

Caption: A likely workflow for in vitro platelet function analysis.

## Conclusion

**AZ-1355** is a dibenzoxazepine derivative with demonstrated lipid-lowering and anti-platelet aggregation properties in preclinical models.[1] Its unique dual-action profile and its effect on the PGI2/TXA2 balance make it a compound of scientific interest. However, a comprehensive



understanding of its pharmacological properties is hampered by the lack of detailed, publicly available quantitative data and experimental protocols. Further research would be necessary to fully characterize its mechanism of action, establish a complete pharmacokinetic and pharmacodynamic profile, and determine its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to AZ-1355 (CAS Number: 75451-07-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662766#az-1355-cas-number-75451-07-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com